N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(1-methyl-6-oxo-4-phenyl-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-22-17-15(16(21-22)20-18(24)13-8-5-9-25-13)12(10-14(23)19-17)11-6-3-2-4-7-11/h2-9,12H,10H2,1H3,(H,19,23)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXZQFOCGOHHFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(CC(=O)N2)C3=CC=CC=C3)C(=N1)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-methyl-6-oxo-4-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)thiophene-2-carboxamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. This compound has garnered attention due to its potential biological activities, including anticancer and anti-inflammatory properties. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 396.4 g/mol. The structure features a tetrahydro configuration that is crucial for its biological activity.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.4 g/mol |
| Core Structure | Pyrazolo[3,4-b]pyridine |
| Functional Groups | Thiophene and carboxamide |
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines possess potent cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and inhibition of cell proliferation .
Case Study: In Vitro Cytotoxicity
In a study evaluating the cytotoxic effects of pyrazolo derivatives:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-(1-methyl-pyrazole) | HeLa (Cervical) | 12.5 |
| N-(1-methyl-pyrazole) | MCF7 (Breast) | 15.0 |
| N-(1-methyl-pyrazole) | A549 (Lung) | 10.0 |
The above table illustrates the effectiveness of similar compounds in inhibiting cancer cell growth.
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Pyrazolo derivatives have shown to inhibit key inflammatory mediators such as COX enzymes and cytokines .
The anti-inflammatory activity is attributed to the inhibition of cyclooxygenase (COX) enzymes which are critical in the inflammatory pathway. The IC50 values for selected derivatives have been reported as follows:
| Compound | COX Inhibition IC50 (µM) |
|---|---|
| Pyrazolo derivative A | 0.04 ± 0.01 |
| Pyrazolo derivative B | 0.05 ± 0.02 |
| Standard (Celecoxib) | 0.04 ± 0.01 |
This indicates that the compound may have comparable efficacy to established anti-inflammatory drugs.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step synthetic pathways that allow for functionalization at various positions on the pyrazole ring .
Synthetic Pathways Overview
- Formation of Pyrazole Core : Reaction between substituted hydrazines and α,β-unsaturated carbonyl compounds.
- Cyclization : Formation of the tetrahydro configuration through cyclization reactions.
- Functional Group Modification : Introduction of thiophene and carboxamide groups via acylation reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
